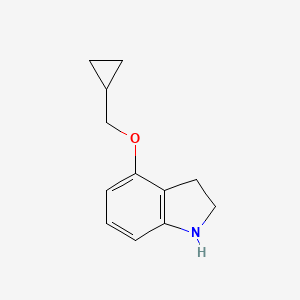

4-(Cyclopropylmethoxy)indoline

Description

The Preeminent Role of Indoline (B122111) and Related Heterocycles in Medicinal Chemistry and Natural Products Research

Indoline and its unsaturated counterpart, indole (B1671886), are privileged structures in medicinal chemistry, frequently appearing in a vast array of biologically active molecules. The indole nucleus is a fundamental component of the essential amino acid tryptophan and the neurotransmitter serotonin (B10506), highlighting its inherent biocompatibility. researchgate.net This structural motif is also found in numerous alkaloids with potent physiological properties, such as the anti-cancer agents vincristine (B1662923) and vinblastine. vanderbilt.eduechemi.com The indoline core, as a saturated version of indole, offers a three-dimensional geometry that can be advantageous for specific receptor interactions. This has led to its incorporation into a multitude of synthetic compounds with diverse therapeutic applications, including antihypertensive and antimicrobial agents. vanderbilt.edu The structural rigidity and the presence of a basic nitrogen atom make both indoline and indole scaffolds ideal starting points for the design of novel therapeutic agents. researchgate.net

Historical Trajectories and Modern Relevance of Indoline Derivatives in Scientific Inquiry

The scientific journey of indole chemistry began in the 19th century with the investigation of the dye indigo. chem-space.com The reduction of oxindole (B195798) to indole by Adolf von Baeyer in 1866 marked a significant milestone. chem-space.com The subsequent elucidation of the structure of indole and the discovery of its presence in vital natural products spurred intensive research that continues to this day. chem-space.com Historically, the synthesis of indolines was often achieved through the reduction of indoles. anantlabs.com Modern synthetic methodologies, however, have evolved to allow for the direct and stereoselective construction of the indoline framework, enabling the precise placement of various functional groups. nih.gov This has been crucial for exploring the structure-activity relationships of new compounds and for the development of targeted therapies. The ongoing interest in indoline derivatives is fueled by their potential to address a wide range of diseases, making them a subject of continuous scientific investigation.

Positioning of 4-(Cyclopropylmethoxy)indoline within the Landscape of Functionalized Indoline Compounds

This compound represents a specific example of a functionalized indoline, characterized by the presence of a cyclopropylmethoxy group at the 4-position of the indoline ring. The introduction of an alkoxy group, particularly one with a constrained cyclopropyl (B3062369) moiety, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. While specific research dedicated exclusively to this compound is not widely available in public scientific literature, its structural components suggest potential areas of interest.

The synthesis of such a compound would likely involve the reduction of the corresponding indole derivative or a multi-step process starting from a substituted aniline (B41778). For instance, the synthesis of the related precursor, 4-(cyclopropylmethoxy)aniline, has been documented. vanderbilt.edu The biological activity of 4-alkoxyindolines can vary significantly based on the nature and position of the substituents. The cyclopropylmethyl group, in particular, is a common feature in medicinal chemistry, often introduced to modulate receptor binding and pharmacokinetic profiles.

Due to the limited specific data, the properties and research findings for this compound remain largely uncharacterized in publicly accessible databases. The following tables, therefore, present general information on indoline and related compounds to provide a contextual understanding.

Compound Properties and Data

Table 1: Physicochemical Properties of Indoline

| Property | Value | Reference |

| Chemical Formula | C₈H₉N | anantlabs.com |

| Molar Mass | 119.16 g/mol | anantlabs.com |

| Appearance | Clear colourless liquid | anantlabs.com |

| Density | 1.063 g/mL | anantlabs.com |

| Melting Point | -21 °C | anantlabs.com |

| Boiling Point | 220-221 °C | anantlabs.com |

| CAS Number | 496-15-1 | anantlabs.com |

Table 2: Properties of a Precursor, 4-(Cyclopropylmethoxy)aniline

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃NO | vanderbilt.edu |

| Molar Mass | 163.22 g/mol | vanderbilt.edu |

| Boiling Point (Predicted) | 295.7±13.0 °C | vanderbilt.edu |

| Density (Predicted) | 1.125±0.06 g/cm³ | vanderbilt.edu |

| pKa (Predicted) | 5.21±0.10 | vanderbilt.edu |

| CAS Number | 122828-48-2 | vanderbilt.edu |

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-11-10(6-7-13-11)12(3-1)14-8-9-4-5-9/h1-3,9,13H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEDAKFNQOYPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC3=C2CCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Cyclopropylmethoxy Indoline and Functionalized Indoline Analogues

Strategic Approaches to Indoline (B122111) Core Construction

The construction of the fundamental indoline ring system has been a subject of intense research for over a century. Methodologies have evolved from classical name reactions, often requiring harsh conditions, to highly efficient and mild transition-metal-catalyzed processes.

Classical methods for indole (B1671886) and indoline synthesis have been instrumental in the history of heterocyclic chemistry. researchgate.netgoogle.com These protocols, while foundational, often face limitations such as harsh reaction conditions, low functional group tolerance, and lack of regiocontrol.

Fischer Indole Synthesis: Developed in the late 1880s, this method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. researchgate.net The reaction proceeds through a hydrazone intermediate which rearranges and cyclizes to form the indole nucleus. vulcanchem.com

Leimgruber-Batcho Indole Synthesis: This method has become a popular alternative to the Fischer synthesis due to its milder conditions and the ready availability of starting materials. wikipedia.org It begins with the formation of an enamine from an o-nitrotoluene, which then undergoes reductive cyclization to yield the indole. researchgate.netwikipedia.org This approach is particularly effective for producing 4-substituted indoles. buu.ac.thacs.org For instance, it was successfully adapted for the synthesis of 3-substituted 4-(5-iodopyridin-2-ylthio)indoles from a key 1-(5-iodopyridin-2-ylthio)-2-methyl-3-nitrobenzene intermediate. buu.ac.th

Bischler-Möhlau Indole Synthesis: This reaction synthesizes indoles from α-halo-ketones and an excess of aniline (B41778). A modified version using benzoin (B196080) and aniline at lower temperatures has been shown to improve yields and reduce side products. researchgate.net This modified approach has been used for the synthesis of both 4-hydroxy and 6-hydroxyindoles from the condensation of m-aminophenol and benzoin. researchgate.net

Madelung Synthesis: This early method involves the high-temperature, base-induced intramolecular cyclization of N-phenylamides to form indoles. google.comvulcanchem.com

These classical syntheses laid the groundwork for heterocyclic chemistry, but modern drug discovery demands more efficient, selective, and versatile methods. nih.gov

The advent of transition-metal catalysis has revolutionized the synthesis of indolines, offering mild conditions, broad substrate scope, and high efficiency. mdpi.com These methods often rely on the strategic activation of C–H bonds or cross-coupling reactions to forge the critical bonds of the heterocyclic ring. mdpi.com

Palladium catalysis is one of the most prominent strategies. mdpi.com Methods include the palladium-catalyzed cross-coupling of ortho-iodoanilines with alkynes, followed by cyclization. chemicalbook.com Similarly, Pd(II)-catalyzed intramolecular C–H amination provides a direct route to the indoline scaffold from N-aryl-substituted ethylamine (B1201723) precursors. acs.org Copper catalysis has also been employed for intramolecular C–H amination to produce indolines, often using a readily removable picolinamide (B142947) directing group. acs.org

Recent developments have expanded the catalytic toolbox to include a variety of metals, each offering unique reactivity. A novel synthesis for 4-hydroxyindole (B18505), a key precursor for 4-(cyclopropylmethoxy)indoline, utilizes a metal-catalyzed cyclization and aromatization of an enamine compound derived from 1,3-cyclohexanedione (B196179). google.com This method is compatible with several metal catalysts, including Palladium, Platinum, Rhodium, Iridium, Ruthenium, and Nickel. google.com

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Pd(II)/Pd(IV) | C-H Amination/Oxidative Cyclization | N-alkylanilines | Use of bidentate directing groups (e.g., 2-pyridylsulfonyl) enhances efficiency. acs.org |

| Cu(II) Acetate | Intramolecular C-H Amination | N-phenylbenzamidines | Utilizes O2 as the oxidant; suitable for benzimidazole (B57391) synthesis. acs.org |

| Rh(III) Complexes | C-H Activation/Annulation | Indoles and alkynes | Enables rapid construction of complex, fused indole polycycles. nih.gov |

| Co(III) Complexes | Cross-dehydrogenative Coupling | ortho-alkenylanilines | Efficient intramolecular cyclization to form the indole ring. mdpi.com |

| Supported Pd, Pt, Ru, Ni | Dehydrogenative Cyclization/Aromatization | Enamines from 1,3-cyclohexanedione | Provides a direct, high-efficiency route to 4-hydroxyindole. google.com |

These modern techniques represent a significant step forward, enabling the construction of highly functionalized indoline cores under mild and controlled conditions.

Intramolecular cycloaddition reactions provide a powerful strategy for the rapid assembly of complex, multi-ring systems containing the indoline core. These reactions dearomatize the indole nucleus to create structurally rich and stereochemically dense polycyclic frameworks. sciencemadness.orgacs.org

A prominent approach involves the intramolecular [3+2] cycloaddition of indole-tethered substrates. For instance, indole N-tethered propargylic carboxylates can undergo a cascade reaction involving a 1,2-acyloxy migration followed by an intramolecular [3+2] cycloaddition. sciencemadness.org This method, catalyzed by PtCl2, efficiently constructs polycyclic indolines with fused six- to eight-membered rings. sciencemadness.org This strategy has been applied to synthesize the pentacyclic core of Strychnos alkaloids. mdpi.com

In addition to [3+2] pathways, [4+2] cycloadditions (Diels-Alder reactions) are also utilized. Zn(II)-catalyzed reactions of indoles with 1,2-diaza-1,3-dienes can proceed through either a formal [4+2] or [3+2] cycloaddition, depending on the substituents on the substrates. acs.org This substrate-guided reactivity switch allows for the divergent synthesis of different polycyclic indoline scaffolds from a common set of starting materials and a single catalyst. acs.org Theoretical studies using density functional theory (DFT) have been employed to understand the mechanisms and selectivity of these catalyst-dependent cyclization reactions to form polycyclic indolines. mdpi.com

Regioselective and Stereoselective Functionalization Techniques

Beyond constructing the core, the ability to selectively functionalize specific positions of the indoline ring is critical for developing targeted molecules like this compound.

Achieving regioselectivity in the functionalization of the indoline ring can be challenging due to the different reactivities of the benzene (B151609) and pyrroline (B1223166) portions of the molecule. The C4 position, in particular, is often difficult to functionalize directly. Current time information in Bangalore, IN.

A common strategy to achieve substitution at the C4 position involves the synthesis of a 4-hydroxyindole or 4-hydroxyindoline intermediate. researchgate.netgoogle.comjlu.edu.cn This intermediate can then be subjected to etherification to install the desired alkoxy group. For the synthesis of this compound, a Williamson ether synthesis reacting 4-hydroxyindoline with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base would be a viable and direct route. General procedures for the etherification of phenolic hydroxyl groups are well-established. google.comvulcanchem.com

The synthesis of the crucial 4-hydroxyindole precursor can be accomplished through various means:

Classical methods like the Bischler-Möhlau reaction can yield 4-hydroxyindoles, though often as part of an isomeric mixture. researchgate.net

Modern catalytic methods provide more direct routes. A recently developed method reacts 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole using a metal catalyst with dehydrogenation activity (e.g., Pd/C). google.com

Electrochemical synthesis has also been reported, involving the oxidative coupling of 1,3-cyclohexadione followed by ammonolysis and dehydrogenation. oup.com

Direct C-H functionalization at the C4 position is a more advanced but powerful strategy. This often requires the use of a directing group to guide a transition metal catalyst to the desired site. Current time information in Bangalore, IN. For example, rhodium-catalyzed methods have been developed for the direct C-H functionalization at the C4 position of unprotected indoles. Current time information in Bangalore, IN.

Many biologically active indolines are chiral, making their enantioselective synthesis a significant goal. jlu.edu.cn Several powerful strategies have been developed to control the stereochemistry during the formation or functionalization of the indoline ring.

One successful approach is the catalytic enantioselective reduction of indoles or their precursors. Chiral Brønsted acids have been used to catalyze the transfer hydrogenation of 3H-indoles, yielding optically active indolines with high enantioselectivity (up to 97% ee) in a metal-free process. wikipedia.org Alternatively, palladium-catalyzed asymmetric hydrogenation of in situ generated indoles provides a concise one-pot route to chiral indolines with up to 96% ee. clockss.org

Another strategy involves asymmetric C-H functionalization. For example, a Ru(II)-catalyzed enantioselective hydroarylation has been developed to access 3,4-disubstituted indoline derivatives. google.com This process uses a chiral amine that transiently forms a chiral directing group with the substrate, controlling the asymmetric induction of the reaction. google.com The development of new and efficient asymmetric methods remains a key area of research, driven by the demand for enantiomerically pure chiral building blocks in drug discovery. jlu.edu.cn

Integration of Green Chemistry Principles in Indoline Synthesis

In recent years, the principles of green chemistry have become a guiding force in the development of new synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijacskros.comtandfonline.comtandfonline.com The synthesis of indolines is no exception, with significant research dedicated to creating more sustainable and environmentally benign processes.

Solvent-Free and Catalyst-Free Methodologies

A significant advancement in green chemistry is the development of solvent-free and catalyst-free reactions, which directly address the goals of waste reduction and atom economy. ijacskros.comtandfonline.comtandfonline.com For the synthesis of indoline-related structures, such as bis(indolyl)methanes, protocols have been developed that proceed efficiently without the need for any solvent or catalyst. ijacskros.comtandfonline.comtandfonline.com These reactions often involve the simple mixing or grinding of reactants, such as indole and various aldehydes, at room temperature. ijacskros.com This approach not only simplifies the reaction setup and workup but also eliminates the environmental burden associated with solvent use and disposal. tandfonline.com

The condensation of indoles with aldehydes under these conditions has been shown to produce the corresponding bis(indolyl)methanes in moderate to high yields. ijacskros.com The absence of a catalyst is particularly noteworthy, as it avoids the use of often toxic and expensive metal or acid catalysts that are common in traditional methods. tandfonline.comtandfonline.com

Table 1: Examples of Solvent-Free and Catalyst-Free Synthesis of Bis(indolyl)methanes

| Aldehyde Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | Bis(indolyl)phenylmethane | 90 | ijacskros.com |

| 4-Chlorobenzaldehyde | Bis(indolyl)(4-chlorophenyl)methane | 92 | ijacskros.com |

| 4-Methoxybenzaldehyde | Bis(indolyl)(4-methoxyphenyl)methane | 95 | ijacskros.com |

| 2-Nitrobenzaldehyde | Bis(indolyl)(2-nitrophenyl)methane | 88 | ijacskros.com |

This table showcases the efficiency of solvent-free and catalyst-free methodologies in the synthesis of indole derivatives.

Microwave-Assisted and Ionic Liquid-Mediated Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govajol.info The application of microwave irradiation in the synthesis of indoline derivatives has been shown to be highly effective, particularly for N-arylation and the construction of complex spiro[indoline-quinoline] systems. nih.govtandfonline.com Solvent-free microwave-assisted N-arylation of indolines using low loadings of a palladium catalyst has been successfully demonstrated, providing a greener alternative to traditional cross-coupling reactions. nih.gov This method works well with a variety of aryl halides and offers good yields in short reaction times. nih.gov

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained attention as environmentally benign reaction media due to their negligible vapor pressure, high thermal stability, and recyclability. mdpi.comresearchgate.nettandfonline.com In the context of indoline synthesis, ionic liquids have been employed as both solvents and catalysts. mdpi.comacs.org For instance, the synthesis of spiro[cyclohexane-1,3'-indolines] has been achieved in the ionic liquid [Bmim]Br, mediated by acetic acid. acs.org Furthermore, the condensation of indoles with aldehydes to form bis(indolyl)methanes can be carried out efficiently in the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) under microwave irradiation without any additional catalyst. cdnsciencepub.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Spiro[indoline-3,4'-quinoline] Derivatives

| Product | Conventional Method (Yield, Time) | Microwave Method (Yield, Time) | Reference |

|---|---|---|---|

| 2'-Amino-1'-aryl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile (Example) | 75%, 4h | 92%, 10 min | tandfonline.com |

This table highlights the significant rate enhancement and yield improvement achieved with microwave-assisted synthesis.

Methodologies for the Introduction and Derivatization of the Cyclopropylmethoxy Moiety

The cyclopropylmethoxy group is a key structural feature in various biologically active molecules. Its introduction onto the indoline scaffold requires specific synthetic strategies that ensure correct placement and high efficiency.

Etherification and O-Alkylation Strategies

The most direct method for introducing the cyclopropylmethoxy group onto the 4-position of the indoline ring is through the Williamson ether synthesis. This involves the O-alkylation of 4-hydroxyindoline (or its protected derivatives) with a suitable cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide or tosylate, in the presence of a base. The choice of base and solvent is crucial to favor O-alkylation over potential N-alkylation or C-alkylation.

While specific literature detailing the synthesis of this compound is not abundant in the provided search results, the general principles of O-alkylation of phenols and hydroxyindoles are well-established. sit.edu.cn For instance, the synthesis of (E)-3-(4-(cyclopropylmethoxy)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one involves a Williamson reaction to introduce the cyclopropylmethoxy group onto a phenolic hydroxyl group. nih.gov This methodology can be adapted for the alkylation of 4-hydroxyindoline. The reaction of 4-hydroxyindole with an alkylating agent under basic conditions is a common strategy for preparing 4-alkoxyindoles. ucl.ac.uk

Table 3: General Conditions for Williamson Ether Synthesis

| Hydroxy-Substrate | Alkylating Agent | Base | Solvent | General Yield Range |

|---|---|---|---|---|

| Phenol / Hydroxyindole | Cyclopropylmethyl Bromide | K₂CO₃, NaH, Cs₂CO₃ | DMF, Acetonitrile, Acetone | Moderate to High |

| Phenol / Hydroxyindole | Cyclopropylmethyl Tosylate | K₂CO₃, NaH, Cs₂CO₃ | DMF, Acetonitrile, Acetone | Moderate to High |

This table presents typical reagents and conditions for the etherification reaction to form the cyclopropylmethoxy ether linkage.

Chemo- and Regioselective Cyclopropylmethoxy Installation

Achieving chemo- and regioselectivity is paramount when synthesizing functionalized indolines that possess multiple reactive sites. In the case of installing a cyclopropylmethoxy group onto a 4-hydroxyindoline scaffold that may contain other nucleophilic groups (e.g., an unprotected amine at the 1-position or other functional groups on the ring), selective O-alkylation is essential.

The regioselectivity of alkylation (O- vs. N-alkylation) can often be controlled by the choice of base and solvent system. For example, using a milder base and a polar aprotic solvent can favor O-alkylation of the phenolic hydroxyl group over the less acidic indoline nitrogen. Protective group strategies are also commonly employed to ensure the desired regioselectivity. The indoline nitrogen can be protected with a suitable group (e.g., Boc, Cbz, or a tosyl group) prior to the etherification step. Following the successful installation of the cyclopropylmethoxy group, the protecting group can be removed to yield the desired this compound.

Recent advances in catalysis have provided methods for highly chemo- and regioselective functionalization of indoles. nih.govrsc.org For instance, base-mediated annulation reactions of indole-2-carboxamides with epoxides proceed with high chemo- and regioselectivity. nih.gov While not directly applicable to the synthesis of this compound, these studies highlight the development of sophisticated methods to control reactivity in complex indole systems, which can inspire strategies for selective alkylations.

Preclinical and in Vitro Pharmacological Characterization of 4 Cyclopropylmethoxy Indoline Analogues

Receptor Ligand Binding and Functional Activity Profiling

The interaction of small molecules with specific receptors is a fundamental determinant of their pharmacological effects. For 4-(cyclopropylmethoxy)indoline analogues, research has focused on elucidating their binding affinities and functional activities at various receptor systems, with a particular emphasis on serotonin (B10506) and adenosine (B11128) receptors.

Assessment of Agonistic and Antagonistic Properties in Isolated Systems

In isolated systems, the functional activity of this compound analogues has been characterized to determine whether they act as agonists, stimulating a receptor-mediated response, or as antagonists, blocking the action of an agonist. For instance, studies on serotonin 5-HT₂ receptors have been a significant area of investigation. Analogues of 2,5-dimethoxyphenylisopropylamine, which share structural similarities with indoline (B122111) derivatives, have demonstrated that modifications at the 4-position can significantly influence their functional activity. nih.gov Some of these analogues act as agonists at the human 5-HT₂B receptor, while others with different substituents at the same position exhibit antagonistic properties. nih.gov This highlights the critical role of the substituent at this position in determining the nature of the pharmacological response. While direct data on this compound itself is limited in this context, the principle that subtle structural changes can switch a compound from an agonist to an antagonist is well-established for related structures. nih.govmdpi.com

Elucidation of Binding Affinities and Selectivity for Specific Receptors (e.g., Adenosine Receptors, Serotonin Receptors)

Radioligand binding assays are instrumental in quantifying the affinity of a compound for a specific receptor. Research on related indole-based structures provides insights into the potential receptor interactions of this compound analogues. For example, studies on kratom alkaloids, which are indole-based, have shown varying affinities for opioid and adrenergic receptors. nih.gov

A strategy of replacing the ethylamine (B1201723) side chain of known serotonin receptor ligands with a cyclopropylamine (B47189) moiety has led to compounds with high affinity for the 5-HT₂ family of receptors. beilstein-journals.orgresearchgate.net Specifically, trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and its bromo-analogue have demonstrated high affinity for human 5-HT₂A and 5-HT₂C receptors. beilstein-journals.org This suggests that the cyclopropyl (B3062369) group can be a favorable structural element for serotonin receptor binding.

The table below summarizes the binding affinities (Ki) of some cyclopropane-containing analogues at human serotonin receptors.

| Compound | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) |

| trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine | 0.45 ± 0.04 | 1.1 ± 0.1 |

| trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine | 0.53 ± 0.05 | 1.3 ± 0.1 |

| Data represents mean ± SEM from at least three independent experiments. beilstein-journals.org |

These findings underscore the potential for this compound analogues to exhibit significant affinity and selectivity for serotonin receptors, a property that warrants further direct investigation.

Enzyme Inhibition and Modulation Studies

Beyond receptor interactions, the ability of this compound analogues to modulate the activity of key enzymes is another critical aspect of their pharmacological profile.

Characterization of Inhibitory Potency against Key Enzymatic Targets (e.g., PDE4, IDO1/TDO, Tyrosinase)

Enzyme inhibition studies have revealed the potential of indoline and related structures to interact with various enzymatic targets. For instance, certain indole (B1671886) derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. mdpi.commdpi.com The presence of a cyclopropylmethoxy group is a feature in some potent PDE4 inhibitors, suggesting that analogues of this compound could also exhibit activity against this enzyme. mdpi.com

Tyrosinase is another enzyme of interest, playing a key role in melanin (B1238610) synthesis. nih.govnih.gov Various natural and synthetic compounds, including those with indole-like structures, have been identified as tyrosinase inhibitors. nih.govnih.gov The inhibitory mechanism can be competitive, non-competitive, or mixed-type, and is often dependent on the specific chemical structure of the inhibitor. mdpi.com

The table below presents the inhibitory potency (IC₅₀) of a related benzofuran-3-yl-(indol-3-yl)maleimide compound with a cyclopropylmethoxy substitution against Glycogen Synthase Kinase 3β (GSK-3β).

| Compound | Substitution | GSK-3β IC₅₀ (nM) |

| 9 | cyclopropylmethoxy | > 1000 |

| Data from in vitro assays. nih.gov |

While this specific analogue showed lower potency, it highlights that the cyclopropylmethoxy group has been incorporated into scaffolds targeting kinase enzymes.

Kinetic Analysis of Enzyme-Ligand Interactions

In Vitro Cellular Activity Investigations (Excluding Clinical Human Data)

In vitro cellular assays provide a bridge between molecular interactions and physiological responses. Studies on various indole derivatives have demonstrated a wide range of cellular activities, including cytotoxic effects against cancer cell lines. nih.govfrontiersin.orgmdpi.commdpi.comst-andrews.ac.uk For example, a library of indole-sulfonamide derivatives was evaluated for cytotoxic activities against several cancer cell lines, with some compounds showing potent effects. nih.gov Similarly, certain chalcone (B49325) derivatives with a cyclopropylmethoxy group have been synthesized and evaluated for their in vitro antitumor activities. nih.gov These studies, while not directly on this compound, suggest that this chemical motif can be part of molecules with significant cellular effects. Further investigations using cell-based assays would be necessary to determine the specific cellular activities of this compound analogues.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Indole and indoline derivatives have been extensively investigated for their potential as anticancer agents, demonstrating significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. Research into these scaffolds reveals that their mechanism of action often involves the disruption of critical cellular processes, such as tubulin polymerization, cell cycle progression, and the induction of apoptosis.

A series of indole-aryl amide derivatives were evaluated for their in vitro cytotoxicity against a panel of tumor cell lines, including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). nih.gov Several of these compounds exhibited potent activity. For instance, one derivative demonstrated noteworthy selectivity and activity against the HT29 malignant colonic cell line, with an IC50 value of 2.61 µM, while also showing activity against PC3 and Jurkat J6 cells. nih.gov Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov Another analogue was particularly active against MCF7 and PC3 cancer cells, with IC50 values of 0.81 µM and 2.13 µM, respectively. nih.gov

Similarly, studies on indole–isatin (B1672199) molecular hybrids revealed potent antiproliferative activity. Two compounds, in particular, emerged as highly active, with IC50 values of 1.69 µM and 1.91 µM, making them four to five times more potent than the reference drug sunitinib (B231) (IC50 = 8.11 µM). nih.gov The most potent of these compounds was found to arrest the cell cycle in the G1 phase and significantly decrease the levels of phosphorylated Rb protein in a dose-dependent manner. nih.gov

The versatility of the indole scaffold is further highlighted by quinoline-indole derivatives designed as combretastatin (B1194345) A-4 (CA-4) analogues. These compounds showed powerful antiproliferative activity against five human cancer cell lines (HepG2, KB, HCT-8, MDA-MB-231) and one mouse line (H22), with IC50 values ranging from 2 nM to 11 nM, surpassing the activity of CA-4 itself. nih.gov The mechanism for many indole-based compounds involves interference with mitotic spindles, thereby inhibiting the multiplication of cancerous cells. researchgate.net

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Indole-aryl amide (Compound 5) | HT29 (Colon) | 2.61 µM | nih.gov |

| Indole-aryl amide (Compound 5) | PC-3 (Prostate) | 0.39 µM | nih.gov |

| Indole-aryl amide (Compound 2) | MCF7 (Breast) | 0.81 µM | nih.gov |

| Indole-aryl amide (Compound 4) | HT29 (Colon) | 0.96 µM | nih.gov |

| Indole–isatin hybrid (Compound 5o) | General Panel | 1.69 µM | nih.gov |

| Indole–isatin hybrid (Compound 5w) | General Panel | 1.91 µM | nih.gov |

| Quinoline-indole derivative (Compound 62) | HepG2, KB, HCT-8, MDA-MB-231, H22 | 2 nM–11 nM | nih.gov |

Antimicrobial Efficacy against Pathogenic Microorganisms

The indole and indoline nuclei are privileged scaffolds in the development of new antimicrobial agents, showing efficacy against a broad spectrum of pathogenic bacteria and fungi, including multidrug-resistant strains. nih.govnih.gov

In one study, newly synthesized indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties were tested against Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov The compounds demonstrated a wide spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov One specific indole-triazole derivative was identified as a particularly promising lead compound for both antibacterial and antifungal applications. nih.gov

Another investigation into spiroquinoline-indoline-dione derivatives revealed significant antimicrobial effects, particularly against Gram-positive bacteria. nih.gov Two compounds, 4b and 4h, were notably active against S. aureus with MIC values of 750 μg/mL. Compound 4h showed even stronger activity against Enterococcus faecalis, with an MIC of 375 μg/mL. nih.gov This enhanced activity was attributed to the presence of a nitro (NO2) group on the molecule. nih.gov

The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine and its synthetic analogues have also been evaluated for antimicrobial properties. The natural alkaloid displayed the most potent activity, with a low MIC of 8 mg/L against E. coli, S. aureus, and Klebsiella pneumoniae. researchgate.net Its synthetic derivatives showed higher MIC values, ranging from 16 to 128 mg/L. researchgate.net Beyond direct antimicrobial action, these compounds were also found to inhibit biofilm formation and disaggregate established biofilms, highlighting a multifaceted approach to combating microbial infections. researchgate.net

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-triazole/thiadiazole derivatives | Various Bacteria & Fungi | 3.125-50 µg/mL | nih.gov |

| Spiroquinoline-indoline-dione (4b) | S. aureus | 750 µg/mL | nih.gov |

| Spiroquinoline-indoline-dione (4h) | S. aureus | 750 µg/mL | nih.gov |

| Spiroquinoline-indoline-dione (4h) | E. faecalis | 375 µg/mL | nih.gov |

| Marine bisindole alkaloid (1) | E. coli | 8 mg/L | researchgate.net |

| Marine bisindole alkaloid (1) | S. aureus | 8 mg/L | researchgate.net |

| Marine bisindole alkaloid (1) | K. pneumoniae | 8 mg/L | researchgate.net |

Anti-inflammatory Modulatory Effects in Cellular Models

Derivatives of the indoline and indole scaffolds have demonstrated significant anti-inflammatory properties in various cellular models. Their mechanisms of action often involve the modulation of key inflammatory mediators and pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Studies on hybrid molecules containing both imidazole (B134444) and indole nuclei have shown promising anti-inflammatory effects. nih.gov In cellular models of inflammation, these compounds led to a reduction in leukocyte migration and a decrease in the release of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov This suggests that their anti-inflammatory activity is mediated through the modulation of the immune system's response. nih.gov

Further research into brominated indoles has also established their potential as anti-inflammatory agents. Isatin, a simple indole derivative, was found to inhibit inducible nitric oxide synthase (iNOS) and COX-2, leading to reduced levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in stimulated mouse macrophages. nih.gov Synthetic 6-bromoindole (B116670) and naturally derived 6-brominated indole derivatives showed similar activity, indicating that specific functional groups at other positions may not be essential for the inhibition of these inflammatory mediators. nih.gov

In the pursuit of safer anti-inflammatory drugs, new indole derivatives have been synthesized as analogues of indomethacin (B1671933), a potent but gastro-toxic non-steroidal anti-inflammatory drug (NSAID). nih.gov One such analogue, compound 4f, not only exhibited superior in vivo anti-inflammatory activity compared to indomethacin (90.5% vs. 86.7% edema inhibition) but also showed preferential inhibition of COX-2 over COX-1, with a high selectivity index of 65.71. nih.gov This preferential action is a key feature for developing anti-inflammatory agents with reduced gastrointestinal side effects.

| Compound Type | Effect | Cellular Model/Assay | Reference |

|---|---|---|---|

| Indole-imidazolidine hybrids | Reduced leukocyte migration | Air pouch & peritonitis models | nih.gov |

| Indole-imidazolidine hybrids | Reduced TNF-α & IL-1β release | Air pouch & peritonitis models | nih.gov |

| Isatin (Indole derivative) | Inhibited iNOS & COX-2 | LPS-stimulated mouse macrophages | nih.gov |

| Isatin (Indole derivative) | Reduced NO & PGE2 levels | LPS-stimulated mouse macrophages | nih.gov |

| Indomethacin analogue (4f) | Preferential COX-2 inhibition | In vitro cyclooxygenase assay | nih.gov |

| Indomethacin analogue (4f) | 90.5% edema inhibition | Rat paw edema method | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Systematic Exploration of Structural Variations and Their Impact on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity, guiding the rational design of more potent and selective molecules. nih.gov For indole and indoline derivatives, SAR studies have provided critical insights into optimizing their antiproliferative and antimicrobial activities.

In the development of anticancer agents, the substitution pattern on the indole ring is crucial. For a series of 5-methoxyindole (B15748) tethered C-5 functionalized isatins, SAR analysis revealed that the nature of the substituent at the isatin nitrogen significantly influences antiproliferative activity. nih.gov It was observed that N-unsubstituted, N-methyl, N-benzyl, or N-phenyl moieties were preferred, as compounds bearing these groups induced average growth inhibitions between 91.3% and 97.8%. nih.gov This indicates a specific spatial and electronic requirement at this position for optimal cytotoxic effect.

Similarly, in the context of antimicrobial agents, SAR studies on indole–naphthalene hybrid analogues showed that both the type of substitution on the indole ring and its position are critical for activity against Staphylococcus strains. The most potent activities were observed with 5-chloro, 5-cyano, and 5-hydroxyl indole substitutions, identifying these as promising lead compounds. researchgate.net

SAR exploration of marine bisindole alkaloids highlighted the importance of specific structural features for both antimicrobial and antibiofilm activity. researchgate.net It was determined that the presence of halogens (specifically bromine) and the integrity of the ethylamine side chain were vital for the observed biological effects of this particular bisindole series. researchgate.net Modifications to these groups led to a significant reduction in potency, confirming their role as key pharmacophoric elements. These systematic studies underscore the importance of specific substitutions and functional groups in dictating the biological profiles of indole-based compounds.

Identification of Pharmacophoric Elements and Essential Interaction Sites

A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying these elements is a key step in drug design.

For indole-based compounds, the indole nucleus itself is often a core pharmacophoric element, providing a scaffold for hydrophobic interactions and hydrogen bonding with biological targets. For example, in the context of HIV-1 fusion inhibitors targeting the gp41 protein, SAR studies on bisindole compounds defined the importance of molecular shape and the linkage between the indole rings. nih.gov It was found that a 6–6′ linkage between the two indole units was superior to 5–6′, 6–5′, or 5–5′ linkages, as the latter arrangements reduced binding affinity and antiviral activity, indicating a strict spatial requirement for interacting with the target's hydrophobic pocket. nih.gov

Computational methods such as pharmacophore mapping and molecular docking are increasingly used to elucidate these interactions. nih.gov In the design of novel glucokinase activators, compounds featuring an indole core were selected and analyzed. nih.gov Docking studies helped to identify specific analogues with high binding affinities for the glucokinase receptor, while subsequent analysis of their pharmacokinetic profiles ensured they possessed drug-like properties. nih.gov

The essential interaction sites often involve the nitrogen atom of the indole ring, which can act as a hydrogen bond donor, and the aromatic system, which engages in π-π stacking and hydrophobic interactions with amino acid residues of the target protein. The specific substituents appended to this core scaffold then fine-tune the molecule's affinity and selectivity. For instance, the cytotoxic activity of certain indolequinones under hypoxic conditions is linked to the presence of a cyclopropyl ring, which can undergo ring-opening upon bioreductive activation, a process crucial for its mechanism of action. This demonstrates how a specific functional group can be an essential element for a targeted therapeutic strategy.

Computational and Theoretical Chemical Investigations of 4 Cyclopropylmethoxy Indoline

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein's active site.

The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds that bind to a wide array of pharmacological targets. nih.gov Molecular docking simulations for indole derivatives have been successfully used to predict their binding modes with various enzymes and receptors, such as tubulin, α-glucosidase, and DNA gyrase. mdpi.comnih.govnih.gov

For 4-(Cyclopropylmethoxy)indoline, docking studies would predict how the molecule orients itself within a target protein's binding pocket. The indoline (B122111) ring system, being electron-rich and planar, is likely to participate in key interactions. mdpi.com The specific orientation would be influenced by the steric bulk and flexibility of the cyclopropylmethoxy group at the 4-position. Docking algorithms generate multiple possible conformations, or "poses," of the ligand within the active site. These poses are then scored based on a function that estimates the binding affinity. For instance, in studies of similar heterocyclic compounds, docking has revealed specific orientations that allow for optimal interaction with key amino acid residues, such as the binding of indole derivatives to the colchicine-binding site of tubulin. nih.govmdpi.com The predicted pose of this compound would be crucial for understanding its potential mechanism of action and for designing more potent analogues.

Beyond predicting the binding pose, molecular docking quantifies the strength of the ligand-target interaction, typically expressed as a binding energy or docking score (in kcal/mol). A more negative score generally indicates a more favorable binding interaction. mdpi.com These calculations account for various non-covalent interactions that stabilize the ligand-protein complex.

For this compound, several types of interactions would be analyzed:

Hydrogen Bonding: The nitrogen atom of the indoline ring can act as a hydrogen bond donor, while the ether oxygen of the cyclopropylmethoxy group can act as a hydrogen bond acceptor. These interactions with polar amino acid residues (e.g., Gln, Asn, Ser) are often critical for binding affinity. mdpi.com

Hydrophobic Interactions: The bicyclic indoline core and the cyclopropyl (B3062369) group are hydrophobic and would likely interact favorably with nonpolar residues like Leucine, Valine, and Alanine within the binding pocket. nih.gov

Cation-Pi Interactions: The electron-rich indole ring system can form favorable electrostatic interactions with cationic residues such as Lysine and Arginine. This type of interaction is a known contributor to the binding of indole-containing molecules. nih.gov

The table below illustrates the type of data generated from docking studies on indole derivatives with a hypothetical protein target, showcasing the binding energies and the key interacting residues.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Indole Derivative A | -8.5 | Gln131, Asn132 | Hydrogen Bond |

| Indole Derivative B | -9.2 | Leu248, Met259 | Hydrophobic |

| Indole Derivative C | -11.5 | Lys55, Arg120 | Cation-Pi, Hydrogen Bond |

This table is for illustrative purposes and represents typical data obtained from molecular docking studies of various indole compounds against different protein targets. nih.govnih.govmdpi.com

Emerging Research Avenues and Future Perspectives for 4 Cyclopropylmethoxy Indoline

Integration of Advanced Artificial Intelligence and Machine Learning in Indoline (B122111) Discovery and Optimization

Predictive Modeling: Machine learning models can be trained on existing data for a wide range of indoline derivatives to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of novel compounds like 4-(Cyclopropylmethoxy)indoline. easychair.org This can help prioritize synthetic efforts and reduce the costs associated with preclinical development.

De Novo Design: Generative AI models can design entirely new indoline-based molecules with desired therapeutic profiles. By providing the models with specific parameters, such as target affinity and selectivity, researchers can explore a vast chemical space to identify novel drug candidates that may not be conceived through traditional medicinal chemistry approaches.

Lead Optimization: Once a lead compound is identified, AI and ML algorithms can be employed to optimize its structure for improved efficacy and safety. nih.gov These tools can analyze structure-activity relationships (SAR) to suggest modifications to the this compound scaffold that are likely to enhance its therapeutic properties. mdpi.com

The integration of AI and ML into the discovery and optimization of indoline-based compounds promises to significantly shorten development timelines and increase the probability of success in bringing new therapies to the clinic.

Exploration of this compound as a Scaffold for Multifunctional Molecular Probes and Research Tools

The indoline scaffold is a versatile platform for the development of molecular probes and research tools to investigate complex biological processes. rsc.org The unique structural features of this compound could be leveraged to create novel probes with tailored properties.

Fluorescent Probes: The indoline nucleus can be chemically modified to create fluorescent probes for imaging and sensing applications. By incorporating fluorophores and specific recognition motifs, it may be possible to develop probes based on this compound for the detection of specific biomolecules or for monitoring cellular events in real-time.

Photoaffinity Labels: Photoaffinity labeling is a powerful technique for identifying the protein targets of bioactive compounds. A derivative of this compound could be functionalized with a photoreactive group and a reporter tag to enable the covalent labeling and subsequent identification of its binding partners in a complex biological sample.

Chemical Proteomics Probes: Chemical proteomics utilizes small-molecule probes to map the interactions between proteins and small molecules on a global scale. This compound could serve as a starting point for the design of probes to identify novel protein targets and to elucidate the mechanism of action of indoline-based drugs.

The development of such research tools would not only advance our understanding of the biological roles of indoline-related compounds but also provide valuable reagents for the broader scientific community.

Overcoming Synthetic and Methodological Challenges in Indoline-Based Research

While the indoline scaffold is prevalent in many bioactive molecules, the synthesis and functionalization of specific derivatives can present significant challenges. nih.gov Research into novel synthetic methodologies will be crucial for fully exploring the potential of compounds like this compound.

Regioselective Functionalization: The selective modification of the indoline core, particularly at the C4 position, can be challenging due to the inherent reactivity of other positions on the aromatic ring. acs.orgrsc.org Developing new catalytic systems and synthetic strategies for the regioselective functionalization of the indoline nucleus is an active area of research. rsc.org

Stereoselective Synthesis: Many bioactive indoline derivatives are chiral, and their biological activity is often dependent on their stereochemistry. The development of efficient and scalable methods for the asymmetric synthesis of indoline derivatives is essential for producing enantiomerically pure compounds for pharmacological evaluation.

Diversity-Oriented Synthesis: To explore a wide range of biological targets, it is desirable to create diverse libraries of indoline-based compounds. Diversity-oriented synthesis strategies aim to generate structurally complex and diverse molecules from simple starting materials, providing a rich source of compounds for high-throughput screening.

Addressing these synthetic challenges will enable the efficient production of a wide array of this compound analogs, facilitating comprehensive structure-activity relationship studies and the identification of new therapeutic leads.

Prospective Research Directions in Exploring Novel Biological Targets for Indoline Derivatives

The indoline scaffold has been associated with a broad spectrum of biological activities, suggesting that its derivatives may interact with a variety of molecular targets. nih.gov Future research should focus on identifying and validating novel biological targets for compounds such as this compound.

Target Identification and Validation: Modern chemical biology and proteomic approaches can be employed to identify the protein targets of this compound. Techniques such as thermal shift assays, affinity chromatography, and activity-based protein profiling can help to pinpoint the specific proteins that interact with the compound.

Exploration of New Therapeutic Areas: While indoline derivatives have been extensively studied for their anticancer and neurological activities, there is potential for their application in other therapeutic areas. mdpi.comresearchgate.netacs.org Screening this compound and its analogs against a broad panel of biological targets could reveal unexpected activities and open up new avenues for drug development.

Polypharmacology and Multifunctional Ligands: Many drugs exert their therapeutic effects by modulating multiple biological targets. The indoline scaffold is well-suited for the design of multifunctional ligands that can simultaneously interact with several targets involved in a disease pathway. This polypharmacological approach can lead to enhanced efficacy and a reduced likelihood of drug resistance.

A deeper understanding of the molecular targets and mechanisms of action of this compound will be critical for its potential translation into a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 4-(Cyclopropylmethoxy)indoline, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via nucleophilic substitution, where the hydroxyl group of an indoline precursor (e.g., 4-hydroxyindoline) reacts with (bromomethyl)cyclopropane. Key reaction conditions include:

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the hydroxyl group.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Temperature : 60–80°C under reflux for 8–12 hours.

Yields are highly dependent on the purity of the cyclopropylmethyl bromide and the absence of moisture .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropylmethoxy group’s integration and coupling patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₆NO⁺ = 202.1232) .

Q. How stable is this compound under standard laboratory storage conditions?

The compound is stable at room temperature for short-term storage (≤6 months) in inert atmospheres. Long-term storage requires desiccated environments at −20°C to prevent hydrolysis of the cyclopropylmethoxy group. Degradation products include indoline-4-ol and cyclopropylmethanol, detectable via TLC or HPLC .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antioxidant vs. pro-oxidant effects) often arise from:

- Cellular context : Differences in redox environments (e.g., cancer vs. normal cells).

- Substituent effects : Electron-withdrawing groups (e.g., fluoro) vs. bulky substituents altering target binding .

- Dosage regimes : Threshold-dependent effects on enzyme inhibition (e.g., superoxide dismutase vs. glutathione reductase) .

Resolution : Use isogenic cell lines, standardized assay protocols (e.g., IC₅₀ comparisons), and structural analogs to isolate substituent contributions .

Q. How can researchers design experiments to assess the metabolic stability of this compound in preclinical models?

- In vitro models : Incubate the compound with liver microsomes or hepatocytes to identify major metabolites (e.g., oxidative cleavage of the cyclopropane ring).

- LC-MS/MS : Quantify parent compound depletion and metabolite formation over time.

- CYP inhibition assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .

Q. What methodologies are employed to study the subcellular localization of this compound in eukaryotic cells?

- Fluorescent tagging : Conjugate the compound with a fluorophore (e.g., BODIPY) and track localization via confocal microscopy.

- Subcellular fractionation : Isolate mitochondria, endoplasmic reticulum, or nuclei via differential centrifugation, followed by LC-MS quantification.

- Proteomic mapping : Co-immunoprecipitation to identify binding partners (e.g., redox-related proteins) .

Q. How does the cyclopropylmethoxy group influence the compound’s pharmacokinetic profile compared to methoxy or ethoxy analogs?

The cyclopropylmethoxy group enhances:

- Lipophilicity : LogP increases by ~0.5 units compared to methoxy analogs, improving blood-brain barrier (BBB) penetration .

- Metabolic resistance : The strained cyclopropane ring reduces oxidative metabolism by CYP450 enzymes.

- Target selectivity : Steric effects favor binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.